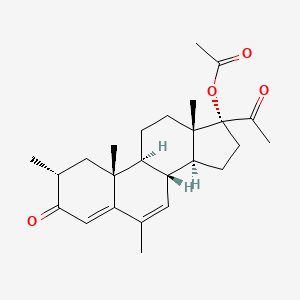

(2alpha)-Methyl megestrol acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O4/c1-14-11-18-19(23(5)13-15(2)22(28)12-21(14)23)7-9-24(6)20(18)8-10-25(24,16(3)26)29-17(4)27/h11-12,15,18-20H,7-10,13H2,1-6H3/t15-,18-,19+,20+,23-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMUMBCTNJGBGC-YXWFNBJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3CCC4(C(C3C=C(C2=CC1=O)C)CCC4(C(=O)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=CC1=O)C)CC[C@@]4(C(=O)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40238244 | |

| Record name | 2alpha,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907193-65-1 | |

| Record name | 2alpha,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0907193651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2alpha,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2.ALPHA.,6-DIMETHYL-3,20-DIOXOPREGNA-4,6-DIEN-17-YL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911S0BD9BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis, Isolation, and Definitive Structural Characterization of 2alpha Methyl Megestrol Acetate

Advanced Synthetic Methodologies for 2-Alpha Methylation of Steroids

The introduction of a methyl group at the C-2 position of a pregnane (B1235032) steroid skeleton, particularly with alpha stereoselectivity, is a challenging synthetic step that requires precise control over reaction conditions.

Stereoselective Alkylation Pathways at the C-2 Position of Pregnane Skeleton

The stereoselective synthesis of C-2 methylated steroids is a complex task due to the multiple reactive sites on the steroid nucleus. Generally, the introduction of a methyl group at the C-2 position of a 3-keto-Δ4-steroid, a common structural feature in the pregnane series, involves the formation of an enolate or a related reactive intermediate. The subsequent alkylation of this intermediate with a methylating agent can lead to a mixture of C-2 and C-4 alkylated products, as well as diastereomers (2α and 2β).

Achieving high stereoselectivity for the 2α-methyl isomer often depends on several factors:

Choice of Base and Solvent: The selection of the base and solvent system is crucial for controlling the regioselectivity and stereoselectivity of the enolate formation.

Steric Hindrance: The existing functionalities on the steroid skeleton, such as the angular methyl groups at C-10 and C-13, create a specific steric environment that influences the direction of attack of the alkylating agent. The approach of the electrophile is often favored from the less hindered alpha face.

Thermodynamic vs. Kinetic Control: Reaction conditions can be tuned to favor either the thermodynamically or kinetically controlled product, which can influence the stereochemical outcome of the methylation.

While specific high-yield synthetic routes exclusively for (2alpha)-Methyl megestrol (B1676162) acetate (B1210297) are not extensively detailed in the literature, the principles of stereoselective synthesis of related steroids suggest that a carefully designed multi-step sequence starting from a suitable pregnane derivative would be required. researchgate.net

Derivatization Strategies from Megestrol Acetate Precursors

(2alpha)-Methyl megestrol acetate has been identified and isolated as a minor impurity from the residual mother liquor of megestrol acetate production. nih.govresearchgate.net This indicates that its formation occurs as a byproduct during the synthesis of megestrol acetate. The synthesis of megestrol acetate itself involves the introduction of a methyl group at the C-6 position and the creation of a double bond at the Δ6 position. sioc-journal.cnwikipedia.org

The formation of the 2α-methyl impurity likely arises from non-selective methylation reactions or side reactions occurring during the multi-step synthesis of the parent drug. For instance, reaction conditions intended for methylation at C-6 could potentially lead to low levels of methylation at the C-2 position. The synthesis of deuterium-labeled megestrol acetate, prepared for use as an internal standard in analytical studies, involves the treatment of a medroxyprogesterone (B1676146) acetate precursor with p-chloranil to introduce the Δ4,6-diene system. rsc.org Side reactions during such oxidation or preceding alkylation steps could potentially generate the 2-methylated analog.

A patented method for preparing megestrol acetate starts from 6-ketone-17α-acetoxyprogesterone, involving a Grignard reaction with methylmagnesium bromide. google.com Although targeted at the C-6 position, such powerful nucleophilic reagents can sometimes lead to unexpected side reactions if other sites on the steroid nucleus are not adequately protected or are sterically accessible.

Novel Synthetic Approaches to Related A-Ring Fused Steroidal Pyrazines for Biological Evaluation

In the broader context of modifying the A-ring of steroids for biological activity, researchers have developed syntheses for A-ring fused steroidal pyrazines. nih.govmdpi.com These syntheses, while not directly producing this compound, illustrate advanced strategies for manipulating the A-ring of the steroid nucleus.

One common strategy involves starting with a 3-keto-4-en steroid, such as progesterone (B1679170). nih.govmdpi.com Key steps in these syntheses include:

Formation of an α-ketoenol intermediate.

Cyclocondensation reaction with reagents like ethylenediamine. core.ac.uk

Oxidation to form the aromatic pyrazine (B50134) ring.

These reactions can be promoted by microwave irradiation, sometimes under aerobic conditions, to facilitate the conversion. core.ac.uk The synthesis of both symmetrical and unsymmetrical bis-steroid pyrazines has also been explored, starting from precursors like bromoketones, oximes, or enamines. cas.cz These methodologies demonstrate the chemical versatility of the steroid A-ring and provide a framework for creating diverse derivatives, even though they are not tailored for simple C-2 alkylation.

Isolation and Definitive Structural Characterization as a Specific Stereoisomer or Impurity

The identification of this compound as an impurity necessitates robust analytical techniques capable of separating it from the main compound and other related substances, and unambiguously determining its structure. nih.govscbt.com

Chromatographic Separation Techniques for Diastereomers and Related Impurities (e.g., HPLC, GC-MS, LC-MS/MS)

The separation of structurally similar steroid isomers and impurities is a significant analytical challenge. nih.govtofwerk.com A variety of powerful chromatographic techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis and purification of megestrol acetate and its impurities. nih.gov Reverse-phase HPLC methods, often using C18 columns, are widely applied. sielc.comrjptonline.orgnih.govresearchgate.net For instance, a method developed for residue analysis of megestrol acetate used a Primesil C18 column with an acetonitrile (B52724) and water mobile phase, with detection at 280 nm. rjptonline.orgresearchgate.net The isolation of this compound from the mother liquor of megestrol acetate synthesis was achieved through chromatographic methods, which would have included preparative HPLC to obtain the pure compound for structural analysis. nih.gov The separation of diastereomers can sometimes be achieved by modifying the mobile phase or using specialized chiral columns. analyticaltoxicology.comgoogle.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly valued for its exceptional chromatographic resolution, which is essential for separating complex mixtures of steroid isomers. nih.govmdpi.com Although direct analysis of steroid acetates can be challenging, often requiring derivatization, GC-MS provides detailed structural information from the mass spectra. tandfonline.com It is considered a reference method for comprehensive steroid profiling due to its ability to separate numerous isomers that may be unresolved by LC methods. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. acs.org This technique is frequently used for the quantitative analysis of megestrol acetate in various matrices. nih.govnih.gov A rapid LC-MS/MS method for megestrol acetate in human plasma monitored the transition of the parent ion at m/z 385.5 to a product ion at m/z 267.1. nih.gov Such methods can be adapted to detect and quantify related impurities, including specific stereoisomers, by defining their unique parent/product ion transitions. The use of high-resolution mass spectrometry can further aid in distinguishing between compounds with the same nominal mass but different elemental compositions. tofwerk.com

| Technique | Typical Application for Steroid Analysis | Relevance to this compound | References |

|---|---|---|---|

| HPLC | Quantitative analysis, purity testing, and preparative isolation of megestrol acetate and its analogs. | Used to isolate the compound from the synthesis mother liquor for characterization. | nih.govsielc.comrjptonline.orgnih.gov |

| GC-MS | High-resolution separation of steroid isomers and comprehensive metabolic profiling. | Offers high resolving power to separate the 2α-methyl diastereomer from other isomers. | nih.govmdpi.comtandfonline.com |

| LC-MS/MS | Sensitive and selective quantification of megestrol acetate and its metabolites/impurities in complex matrices. | Enables specific detection and quantification based on unique mass transitions. | acs.orgnih.govnih.gov |

Spectroscopic Elucidation of 2-Alpha Methyl Configuration and Overall Structure (e.g., NMR, Mass Spectrometry)

Once isolated, the definitive structure of this compound, including the crucial stereochemistry of the C-2 methyl group, is determined using spectroscopic methods. nih.gov

Mass Spectrometry (MS): The molecular weight of this compound is 398.54 g/mol , corresponding to the molecular formula C₂₅H₃₄O₄. scbt.comlgcstandards.com Mass spectrometry confirms this molecular weight. The fragmentation pattern in the mass spectrum provides clues to the structure. For megestrol acetate (MW 384.51), the electron ionization mass spectrum shows characteristic fragments. nist.gov The mass spectrum of the 2-methyl derivative would show a molecular ion peak corresponding to its higher mass. Tandem MS (MS/MS) experiments can reveal specific fragmentation pathways that help to localize the additional methyl group on the A-ring. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the unambiguous structural elucidation of steroid isomers. The precise configuration of the methyl group at the C-2 position is determined primarily through ¹H NMR spectroscopy. Key diagnostic signals include:

Chemical Shift: The protons of an axial methyl group (like a 2α-methyl in this steroid conformation) typically resonate at a different chemical shift compared to an equatorial methyl group (2β).

Coupling Constants: The coupling patterns and constants (J-values) between the C-2 proton and the adjacent protons at C-1 provide definitive stereochemical information. A 2β-proton (in a 2α-methyl steroid) will exhibit specific axial-axial and axial-equatorial couplings to the C-1 protons.

Nuclear Overhauser Effect (NOE): 2D NMR experiments like NOESY can show through-space correlations. For a 2α-methyl group, NOE correlations would be expected between the methyl protons and other alpha-face protons on the steroid skeleton, confirming its orientation.

The structure of 17alpha-acetoxy-2alpha,6-dimethylpregna-4,6-diene-3,20-dione was established using such spectroscopic methods after its isolation. nih.govresearchgate.net

Theoretical Considerations of Steroid Isomerism, Conformational Analysis, and Structural Stability

The biological activity and stability of steroids are intrinsically linked to their three-dimensional structure. This includes the specific arrangement of atoms (stereoisomerism) and the flexibility of the molecule (conformational analysis).

Steroid Isomerism:

Steroids possess a tetracyclic core structure, consisting of three cyclohexane (B81311) rings and one cyclopentane (B165970) ring. wikipedia.org The fusion of these rings can result in various stereoisomers. The A and B rings can be fused in either a cis or trans configuration, while the B/C and C/D ring fusions are typically trans. libretexts.orgpressbooks.pub This rigid ring system, particularly in the case of trans-fused rings, limits the conformational freedom of the molecule. libretexts.org The numerous chiral centers in the steroid skeleton give rise to a large number of potential stereoisomers. libretexts.orglibretexts.org For instance, the generic steroid structure has seven chiral centers, which could theoretically result in 128 stereoisomers. libretexts.org

Substituents on the steroid nucleus are designated as α-oriented (projecting below the plane of the molecule) or β-oriented (projecting above the plane). nobelprize.org The orientation of these substituents, whether axial or equatorial, is largely fixed due to the rigid nature of the fused ring system and significantly influences the molecule's chemical reactivity and stability. libretexts.org Equatorial substituents are generally more stable than their axial counterparts due to reduced steric hindrance. pressbooks.pubnobelprize.org

Conformational Analysis:

The conformation of a steroid, or its spatial arrangement of atoms, is crucial for its interaction with biological receptors. acs.org While the core steroid structure is relatively rigid, some flexibility exists, particularly in the A-ring and in the side chains. The cyclohexane rings typically adopt a stable chair conformation. libretexts.orgpressbooks.pub However, the presence of double bonds, such as the 4-en-3-one system in many hormonal steroids, can lead to other conformations like the half-chair. nih.govrsc.org

Computational methods, such as molecular mechanics and density functional theory (DFT), are powerful tools for predicting the most stable conformations of steroid molecules. nih.govrsc.orgnih.gov These calculations can determine the relative energies of different conformers, providing insight into their abundance at physiological temperatures. nih.govresearchgate.net For example, theoretical calculations have been used to compare the stability of different A-ring conformations in 4-en-3-one steroids, revealing that the normal 1α,2β-half-chair is generally more stable for 10-methyl steroids. nih.gov

The stability of different steroid isomers and conformers is influenced by several factors, including:

Steric Hindrance: Repulsive interactions between non-bonded atoms can destabilize a conformation. Axial substituents, for instance, experience greater steric hindrance than equatorial ones. libretexts.orgnobelprize.org

Torsional Strain (Pitzer Strain): This arises from the eclipsing of bonds on adjacent atoms. The inverted 1β,2α-half chair conformation in 4,9-diene-3-one compounds is favored due to Pitzer strains. nih.gov

Bond Angle Strain: Deviations from ideal bond angles can increase the energy of a molecule. nih.gov

Structural Stability:

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD), are essential for experimentally determining the conformation of steroids in solution. acs.orgnih.gov By comparing experimental data with theoretical calculations, a detailed understanding of the conformational preferences and structural stability of these complex molecules can be achieved. acs.orgnih.govresearchgate.net This knowledge is critical for understanding their structure-activity relationships. acs.org

Table of Key Steroid Conformations and Stabilities

| Steroid Feature | Common Conformation(s) | Relative Stability Factors |

| A/B Ring Fusion | trans or cis | trans is generally more stable due to less steric hindrance. libretexts.org |

| B/C & C/D Ring Fusion | Typically trans | Provides a rigid, roughly planar structure. libretexts.orgpressbooks.pub |

| Cyclohexane Rings (A, B, C) | Chair | Most stable conformation for a six-membered ring. libretexts.orgpressbooks.pub |

| Cyclopentane Ring (D) | Envelope | A common conformation for five-membered rings. nih.gov |

| Substituents | Equatorial or Axial | Equatorial is generally more stable due to lower steric hindrance. pressbooks.pubnobelprize.org |

| 4-en-3-one System (A-ring) | 1α,2β-half-chair or 1β,2α-half chair | The 1α,2β-half-chair is often more stable. nih.gov |

Molecular and Cellular Pharmacology of 2alpha Methyl Megestrol Acetate

Ligand-Receptor Binding Kinetics and Affinity for Steroid Hormone Receptors

The pharmacological effects of megestrol (B1676162) acetate (B1210297) are mediated through its interaction with various steroid hormone receptors. Its binding affinity and subsequent action as an agonist or antagonist at these receptors determine its therapeutic and side-effect profile.

Megestrol acetate is a potent synthetic progestin that functions as a strong agonist of the progesterone (B1679170) receptor (PR). wikipedia.orgnih.govdrugbank.com Its primary mechanism involves binding to and activating PRs, which mimics the physiological effects of progesterone. cancer.gov Studies have consistently demonstrated that megestrol acetate has a significantly higher binding affinity for the PR compared to endogenous progesterone. nih.govresearchgate.net One study reported its affinity to be 1.3 times that of progesterone. wikipedia.org Another noted an 11.1-fold higher binding affinity for the PR when compared to natural progesterone. researchgate.net This high affinity allows low circulating concentrations to be effective in mediating progestational effects. researchgate.net

As a PR agonist, megestrol acetate induces secretory changes in the endometrium and can inhibit ovulation by suppressing the release of luteinizing hormone (LH) from the pituitary gland. drugbank.comcancer.gov In cell lines such as MCF-7, megestrol acetate's interaction with the PR is consistent with its progestational activity. researchgate.net The binding affinity of megestrol acetate for the PR is a key determinant of its antineoplastic effects in hormone-sensitive tissues. hres.cahres.ca

Table 1: Relative Binding Affinity of Megestrol Acetate for the Progesterone Receptor (PR)

| Compound | Relative Binding Affinity vs. Progesterone | Source(s) |

|---|---|---|

| Megestrol Acetate | 130% | wikipedia.org |

| Megestrol Acetate | 1110% | researchgate.net |

| Promegestone | 100% (Reference) | wikipedia.org |

In addition to its progestational activity, megestrol acetate is a known agonist of the glucocorticoid receptor (GR). wikipedia.orgnih.gov It displays a considerable binding affinity for the GR, which is responsible for some of its metabolic effects and side effects. nih.govnjmonline.nl Research has shown that megestrol acetate's affinity for the GR is significant, though generally less than that of potent synthetic glucocorticoids like dexamethasone (B1670325).

One study quantified its relative binding affinity as 46% of that of dexamethasone in human mononuclear leukocytes. nih.gov Another reported an affinity of 30% compared to dexamethasone. wikipedia.org Notably, its binding affinity for the GR is considerably higher than that of the natural ligand, cortisol, which showed a relative binding affinity of 25% in the same study. nih.govnih.gov This inherent glucocorticoid activity is thought to mediate effects such as appetite stimulation and may contribute to Cushing's syndrome-like symptoms with long-term use. nih.govnjmonline.nl

Table 2: Relative Binding Affinity of Megestrol Acetate for the Glucocorticoid Receptor (GR)

| Compound | Relative Binding Affinity vs. Dexamethasone (100%) | Source(s) |

|---|---|---|

| Megestrol Acetate | 46% | nih.govnih.gov |

| Medroxyprogesterone (B1676146) Acetate | 42% | nih.gov |

| Cortisol | 25% | nih.govnih.gov |

Megestrol acetate's interaction with the androgen receptor (AR) is complex. It is described as a weak partial agonist of the AR, with one report indicating it binds to the receptor with 5% of the affinity of the anabolic steroid metribolone. wikipedia.org Despite this weak intrinsic agonist activity, in clinical practice, it primarily exhibits antiandrogenic effects. wikipedia.orghres.cahres.ca This antiandrogenic activity is partly due to the suppression of LH from the pituitary, which in turn reduces testicular androgen production. hres.cahres.ca Other proposed mechanisms include the suppression of adrenal androgens and potential inhibition of 5α-reductase, an enzyme crucial for androgen metabolism. hres.cahres.ca

Synthetic progestins, particularly 17-hydroxyprogesterone derivatives like megestrol acetate, can also interact with the mineralocorticoid receptor (MR). nih.gov While specific binding affinity data for megestrol acetate at the MR is not extensively detailed in the provided sources, the potential for interaction exists within this class of steroids.

Table 3: Relative Binding Affinity of Megestrol Acetate for the Androgen Receptor (AR)

| Compound | Relative Binding Affinity vs. Metribolone (100%) | Source(s) |

|---|---|---|

| Megestrol Acetate | 5% | wikipedia.org |

The selectivity profile of megestrol acetate among nuclear steroid receptors is characterized by its high affinity for the progesterone receptor, a considerable affinity for the glucocorticoid receptor, and a weak affinity for the androgen receptor. wikipedia.orgnih.govnih.gov This profile distinguishes it from other progestins. For instance, progestins derived from 19-nortestosterone are noted to be virtually devoid of binding affinity for the GR. nih.gov Megestrol acetate shows the lowest ratio of PR affinity to GR affinity among a wide range of marketed progestins, indicating it has one of the highest relative glucocorticoid effects. wikipedia.org This lack of high specificity contributes to its broad range of biological effects, including its therapeutic actions and its side-effect profile. hres.canjmonline.nl

Ligand-Induced Conformational Changes and Dynamics of Receptor-Ligand Complexes

The binding of a steroid ligand, such as megestrol acetate, to its receptor is the initial step in a cascade that leads to changes in gene expression. This process is critically dependent on the specific conformational changes induced in the receptor upon ligand binding. nih.govnih.gov When an agonist like megestrol acetate binds to the ligand-binding domain (LBD) of a nuclear receptor (e.g., PR or GR), it triggers a distinct structural alteration. cancer.govresearchgate.net

This conformational change is essential for receptor activation. It causes the dissociation of chaperone proteins, such as heat shock proteins (HSPs), from the receptor complex. nih.govresearchgate.net The now-activated receptor-ligand complex can then dimerize and translocate into the cell nucleus. cancer.govnih.gov Studies using techniques like limited proteolysis have shown that the binding of a ligand induces a structural change that protects a fragment of the receptor from being broken down by proteases. nih.gov

Importantly, agonists and antagonists induce structurally distinct conformations in the receptor's LBD. researchgate.net Agonists, like megestrol acetate, induce a conformation that allows for the recruitment of coactivator proteins, which are necessary for initiating the transcription of target genes. researchgate.net This specific three-dimensional structure of the receptor-ligand complex is the ultimate determinant of the biological response.

Downstream Gene Expression Modulation and Transcriptional Regulation in Specific Cell Lines

Following its binding to a receptor and the subsequent conformational changes, the megestrol acetate-receptor complex acts as a transcription factor to modulate the expression of target genes. cancer.gov The complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby regulating protein synthesis and cellular function. cancer.govnih.gov

In breast cancer cell lines like MCF-7, megestrol acetate has been shown to modify or abolish the stimulatory effects of estrogen. hres.ca It can also induce proliferation in these cells, a response mediated through its hormonal activity. researchgate.net In uterine tissue, megestrol acetate has been observed to partially inhibit the expression of certain estrogen-dependent secretory proteins. hres.ca

Clinical studies in patients with endometrial intraepithelial neoplasia provide further insight into its effects on gene expression. Treatment with megestrol acetate leads to changes in the expression of key cellular markers. For example, it is used to assess changes in the proliferation marker Ki-67 and in the expression of proteins involved in critical signaling pathways, such as the PI3K-Akt-mTOR pathway (e.g., p-Akt, p-S6K) and hormone receptors like the estrogen receptor (ER) and progesterone receptor (PR). clinicaltrials.gov These modulations of gene and protein expression underlie its therapeutic efficacy in treating hormone-sensitive cancers and other conditions. hres.cahres.ca

Analysis of Regulated Gene Sets in In Vitro Systems

Specific data on the gene sets directly regulated by (2alpha)-Methyl megestrol acetate in vitro is not extensively available in current literature. However, studies on the parent compound, megestrol acetate, provide a foundational understanding. For instance, in adipose-derived stem cells (ASCs), megestrol acetate treatment did not significantly alter the mRNA expression of nuclear receptors such as the glucocorticoid receptor (GR), mineralocorticoid receptor (MR), or androgen receptor (AR). nih.gov In cancer cell lines, megestrol acetate has been shown to influence the expression of genes involved in cell proliferation and apoptosis. nih.gov For example, in HepG2 hepatocellular carcinoma cells, megestrol acetate treatment led to G1 cell cycle arrest and apoptosis. nih.gov Furthermore, gene set enrichment analysis in other contexts has pointed towards the downregulation of Myc targets, which are crucial for cell self-renewal. google.com

Table 1: Putative Gene Sets Influenced by Megestrol Acetate in In Vitro Models

| Cell System | Observed Effect | Potentially Regulated Gene Sets | Reference |

| Adipose-Derived Stem Cells | No change in nuclear receptor mRNA expression | Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR), Androgen Receptor (AR) | nih.gov |

| HepG2 Cells | Inhibition of cell growth, G1 arrest, apoptosis | Cell cycle regulators, Apoptosis-related genes | nih.gov |

| Cancer Models | Downregulation of self-renewal pathways | Myc target genes | google.com |

Epigenetic Effects Mediated by Receptor Binding

The binding of progestins to their receptors can induce epigenetic modifications, altering gene expression without changing the DNA sequence itself. These effects can include DNA methylation and histone modifications. While direct evidence for this compound is lacking, research on related compounds suggests this is a plausible mechanism. For example, it has been shown that DNA hypermethylation of estrogen-responsive elements can reduce estrogen receptor (ER) binding and decrease the expression of key regulatory genes. bioscientifica.com The progesterone receptor itself can reprogram the ER DNA binding landscape, directing it towards genes associated with more favorable outcomes in breast cancer. bioscientifica.com This suggests that progestins can indirectly influence the epigenetic landscape through crosstalk with other nuclear receptors.

Non-Genomic Signaling Pathways Initiated by this compound in Cellular Contexts

Beyond the classical genomic pathway that involves gene transcription, steroids can elicit rapid, non-genomic effects. nih.gov These actions are too quick to be explained by changes in gene expression and are often mediated by membrane-associated receptors and the activation of intracellular signaling cascades. nih.gov Progesterone and some synthetic progestins have been shown to modulate the activity of G-protein-coupled receptors (GPCRs) and ligand-gated ion channels. nih.gov For instance, progesterone can interfere with oxytocin (B344502) receptor-mediated signaling. nih.gov Glucocorticoids, which share some receptor affinity with megestrol acetate, can activate mitogen-activated protein (MAP) kinases and influence cAMP and Ca2+-dependent pathways. nih.gov Given that megestrol acetate acts as an agonist for the glucocorticoid receptor, it is plausible that this compound could also initiate similar non-genomic signaling events. nih.govwikipedia.org

Comparative Molecular Pharmacology with Parent Megestrol Acetate and Other Synthetic Progestins

This compound is a derivative of megestrol acetate, a synthetic progestin. nih.gov Megestrol acetate itself is an agonist for the progesterone and glucocorticoid receptors and a weak partial agonist/antagonist of the androgen receptor. nih.govwikipedia.org It has negligible affinity for the mineralocorticoid receptor. wikipedia.org

Compared to other progestins, megestrol acetate exhibits a unique receptor binding profile. For example, it has a lower ratio of progesterone receptor to glucocorticoid receptor affinity than many other marketed progestins, suggesting a relatively higher glucocorticoid effect. wikipedia.org In terms of bioavailability at high doses, megestrol acetate appears to be more potent than medroxyprogesterone acetate. wikipedia.org

Other synthetic progestins, such as those from the 19-nortestosterone family (e.g., estrane (B1239764) and gonane (B1236691) derivatives), can also exhibit androgenic activity by binding to the androgen receptor with varying affinities. nih.gov The specific molecular pharmacology of this compound in comparison to these other progestins has not been well-characterized.

Table 2: Comparative Receptor Binding and Activity Profile of Megestrol Acetate

| Receptor | Activity | Relative Affinity/Potency | Reference |

| Progesterone Receptor (PR) | Agonist | Potent | nih.govnih.gov |

| Glucocorticoid Receptor (GR) | Agonist | Moderate, ~30% of dexamethasone | wikipedia.org |

| Androgen Receptor (AR) | Weak partial agonist/antagonist | Similar affinity to PR | nih.gov |

| Mineralocorticoid Receptor (MR) | Negligible | - | wikipedia.org |

Biological Activities in Preclinical in Vitro and Animal Models

In Vivo Biological Effects in Rodent and Other Non-Human Animal Models

Androgenic and Antiandrogenic Potency (e.g., 5-alpha Reductase Inhibition)

Megestrol (B1676162) acetate (B1210297), a derivative of progesterone (B1679170), is recognized for its antiandrogenic properties, which are exerted through multiple mechanisms. hres.caresearchgate.net It does not possess inherent androgenic activity. hpra.ie One of the primary mechanisms is the suppression of luteinizing hormone (LH) release from the pituitary gland, which in turn reduces the production of androgens by the testicles. hres.ca

Table 1: Preclinical Androgenic & Antiandrogenic Profile of Megestrol Acetate

| Mechanism | Effect | Reference |

| Pituitary LH Release | Suppression | hres.ca |

| 5-alpha Reductase | Inhibition | hres.canih.govauajournals.org |

| Androgen Receptor | Blockade | auajournals.org |

| Inherent Androgenic Activity | None | hpra.ie |

Glucocorticoid-like Activities and Adrenal Axis Modulation

Megestrol acetate exhibits notable glucocorticoid-like activity due to its affinity for the glucocorticoid receptor. nih.govkoreamed.org In fact, some research indicates that megestrol acetate binds to glucocorticoid receptors with a higher affinity (46%) than cortisol (25%), the primary natural ligand. nih.gov This interaction can lead to the suppression of the hypothalamic-pituitary-adrenal (HPA) axis, a phenomenon observed in patients undergoing treatment. nih.govnjmonline.nl The suppression is characterized by reduced levels of plasma ACTH and cortisol. nih.gov This intrinsic glucocorticoid effect is thought to mediate some of the compound's therapeutic actions and side effects. njmonline.nl The awareness of this activity is crucial for diagnosing potential sub-clinical adrenal insufficiency. nih.govkoreamed.org Long-term administration has been associated with clinical manifestations such as Cushing's syndrome and adrenal insufficiency upon withdrawal. nih.govejgo.net

Table 2: Glucocorticoid-like Effects of Megestrol Acetate in Preclinical & Clinical Context

| Activity | Observation | Reference |

| Glucocorticoid Receptor Binding | Higher affinity than cortisol in one study | nih.gov |

| HPA Axis | Suppression | nih.govnjmonline.nl |

| Plasma Cortisol & ACTH | Levels can be suppressed | nih.gov |

| Clinical Manifestations | Cushing's syndrome, adrenal insufficiency | nih.govejgo.net |

Effects on Neuropeptide Y Levels and Related Behavioral Modulations (e.g., appetite in preclinical models)

The appetite-stimulating properties of megestrol acetate are a well-documented aspect of its pharmacological profile. nih.govwikipedia.org A key mechanism believed to underlie this effect is the modulation of neuropeptide Y (NPY), a potent appetite stimulant found in the hypothalamus. nih.govwikipedia.orgresearchgate.net Preclinical studies in rats have demonstrated that the administration of megestrol acetate leads to a significant increase in both food and water intake. nih.govnih.gov This behavioral change is correlated with a substantial increase (90-140%) in NPY concentrations in several hypothalamic regions, including the arcuate nucleus, where NPY is synthesized. nih.gov It is hypothesized that megestrol acetate stimulates the synthesis, transport, and release of NPY, thereby contributing to its orexigenic (appetite-stimulating) effects. nih.govnih.gov This mechanism is distinct from its glucocorticoid-like effects. drugbank.com

Table 3: Effect of Megestrol Acetate on Appetite-Related Factors in Rats

| Factor | Effect | Location | Reference |

| Food & Water Intake | Significantly Increased | - | nih.govnih.gov |

| Neuropeptide Y (NPY) | Concentration Increased (90-140%) | Hypothalamus (arcuate nucleus, lateral hypothalamic area, etc.) | nih.gov |

Mechanistic Studies of Interaction with Efflux Pumps (e.g., P-glycoprotein) in Cell Lines

In vitro studies using various human cell lines have revealed that megestrol acetate interacts with the efflux pump P-glycoprotein (P-gp). nih.govuchicago.edu P-gp is a membrane transporter that plays a significant role in multidrug resistance (MDR) in cancer cells by actively pumping therapeutic agents out of the cell. Megestrol acetate has been shown to be a modulator of P-gp. nih.gov At certain concentrations, it can inhibit the binding of other substances to P-gp. nih.govresearchgate.net Furthermore, megestrol acetate can enhance the binding of certain P-gp probes, suggesting a complex interaction. nih.gov This modulation can lead to increased intracellular accumulation of co-administered drugs that are P-gp substrates, potentially reversing multidrug resistance. nih.gov These findings suggest that megestrol acetate may act as a chemosensitizer in a clinical setting. nih.gov

Table 4: Interaction of Megestrol Acetate with P-glycoprotein in Cell Lines

| Cell Line Type | Observation | Outcome | Reference |

| Multidrug Resistant (MDR) Human Cell Lines | Inhibited binding of a Vinca alkaloid analog to P-gp | - | nih.gov |

| MDR Human Neuroblastic & Epidermoid Cell Lines | Markedly enhanced binding of [3H]-azidopine to P-gp | - | nih.gov |

| MDR Cell Lines | Sensitized cells to vincristine (B1662923) and enhanced its accumulation | Potential reversal of multidrug resistance | nih.gov |

Comparative Efficacy and Mechanistic Differences with Other Progestins in Preclinical Models

Megestrol acetate is a synthetic progestin, and its biological activities can be compared with other compounds in this class, such as medroxyprogesterone (B1676146) acetate (MPA) and nomegestrol (B1679828) acetate. oup.comresearchgate.net While they share the common feature of acting on progesterone receptors, their pharmacological profiles can differ significantly in terms of potency and effects on other steroid receptors.

For instance, in a preclinical study, MPA showed a greater androgenic response compared to megestrol acetate when administered alone. oup.com In contrast, another progestin, nomegestrol acetate, was found to be devoid of androgenic effects. nih.gov The antiandrogenic activity of megestrol acetate is considered weak. oup.com

In terms of progestational activity, megestrol acetate is reported to be more potent than norethindrone (B1679910) but less potent than norgestrel. hpra.ie The differences in the chemical structures of these synthetic progestogens account for their varying affinities for progesterone, androgen, and glucocorticoid receptors, which in turn dictates their specific biological effects. oup.com For example, while both progesterone and megestrol acetate can stimulate appetite, the latter is a synthetic derivative specifically used for this purpose in clinical settings. viamedica.pl In preclinical studies on adrenocortical carcinoma cell lines, progesterone and its analogue megestrol acetate have both shown cytotoxic effects. endocrine-abstracts.orgmdpi.com

Table 5: Comparative Activities of Megestrol Acetate and Other Progestins

| Progestin | Androgenic Activity | Antiandrogenic Activity | Other Notable Preclinical Findings | Reference |

| Megestrol Acetate | None reported | Weak | Potent progestational and anti-estrogenic effects; slight glucocorticoid effect. | hpra.ieoup.com |

| Medroxyprogesterone Acetate (MPA) | Androgenic response greater than megestrol acetate | - | - | oup.com |

| Nomegestrol Acetate | Devoid of androgenic effect | Significant antiandrogenic effect | - | nih.gov |

| Progesterone | - | Weak antiandrogenic activity | - | oup.com |

Structure Activity Relationship Sar and Computational Studies of 2alpha Methyl Megestrol Acetate

Influence of the 2-Alpha Methyl Substitution on Steroid Receptor Binding and Selectivity

The introduction of a methyl group at the 2-alpha position of the steroid's A-ring is a critical modification that can substantially alter its binding affinity and selectivity for various steroid receptors. While research specifically detailing the 2-alpha methyl substitution on megestrol (B1676162) acetate (B1210297) is limited, the effects of such modifications on related steroid structures provide significant insights.

Generally, the addition of small alkyl groups, such as a methyl group, to the steroid nucleus can enhance biological activity through several mechanisms. One primary effect is steric hindrance; the methyl group can prevent or slow down the metabolic inactivation of the steroid by enzymes. For instance, the addition of a methyl group at the C-6 position in medroxyprogesterone (B1676146) acetate is known to slow the reduction of the A-ring, thereby increasing its oral activity. researchgate.net Similarly, a 2-alpha methyl group can shield the A-ring from metabolic enzymes, potentially increasing the compound's bioavailability and duration of action.

Furthermore, the methyl group can influence receptor binding by creating more favorable van der Waals interactions within the ligand-binding pocket of the receptor. Studies on other steroids have shown that such substitutions can lead to a tighter fit and enhanced receptor activation. For example, in certain androstane (B1237026) analogues, a 2-alpha methyl substitution was found to result in a compound more effective than progesterone (B1679170) at stimulating a response in sperm cells, indicating enhanced interaction with a cell surface progesterone receptor. nih.gov

However, the effect is highly dependent on the specific receptor. While it might enhance binding to the progesterone receptor (PR), it could potentially decrease affinity for other receptors like the androgen receptor (AR) or glucocorticoid receptor (GR), thus altering the compound's selectivity profile. Megestrol acetate itself is known to bind not only to the PR but also to the AR and GR. wikipedia.orghres.ca The 2-alpha methyl group's influence would depend on the topography of each receptor's binding site and whether the additional bulk can be accommodated. Research on synthetic progestins has indicated that polar substituents on the B-ring are generally detrimental to progestational activity, highlighting the sensitivity of receptor binding to even small structural changes. researchgate.net

Role of the C-17 Acetate Ester in the Compound's Pharmacological Profile

The acetate ester at the C-17 alpha position is a hallmark of many potent synthetic progestins, including megestrol acetate, and is crucial for its pharmacological activity. wikipedia.org The parent compound, progesterone, when hydroxylated at the C-17 position to form 17α-hydroxyprogesterone, loses its progestational activity. tandfonline.com

The restoration and enhancement of activity are achieved through esterification of this hydroxyl group, typically with acetic acid to form an acetate ester. tandfonline.com This modification serves two primary purposes:

Protection from Metabolism: The acetate group protects the 17α-hydroxy group from oxidation, a key metabolic pathway that inactivates the steroid. This protection significantly increases the compound's oral bioavailability and in vivo stability.

This structure-activity relationship is a well-established principle in the design of synthetic progestogens. The acetate moiety makes the molecule more lipophilic, which can aid in its absorption and distribution, while also ensuring a proper conformational fit within the receptor to elicit a progestational response. tandfonline.comunicamp.br

Conformational Analysis and Molecular Dynamics Simulations of the Steroid Skeleton

The steroid skeleton is a semi-rigid structure, but it possesses a degree of flexibility that is essential for its biological function. Computational methods like conformational analysis and molecular dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of steroid molecules like (2alpha)-Methyl megestrol acetate.

For this compound, MD simulations could reveal:

Ring Conformation: How the 2-alpha methyl group influences the puckering of the A-ring and any subsequent conformational changes propagated through the rest of the steroid skeleton.

Flexibility: Analysis of root mean square fluctuation (RMSF) from MD simulations can show whether the methylation increases or decreases the flexibility of the steroid backbone. researchgate.net In some cases, increased rigidity can lead to more effective receptor binding and retention. researchgate.net

Solvent Interaction: The simulations can model the interaction of the steroid with surrounding water molecules, providing insights into its solubility and how the methyl and acetate groups affect its hydrophobic/hydrophilic profile. nih.govresearchgate.net

These computational studies help in understanding the relationship between the three-dimensional structure of the steroid and its ability to bind to a receptor. The specific conformation adopted by the steroid upon binding is critical for receptor activation, and MD simulations can help predict these preferred binding poses. acs.org

Molecular Docking and Ligand-Protein Interaction Profiling with Steroid Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. endocrine-abstracts.org For this compound, docking studies can be performed with the crystal structures of the ligand-binding domains (LBDs) of its known targets: the progesterone receptor (PR), androgen receptor (AR), and glucocorticoid receptor (GR). wikipedia.orgbioscientifica.com

These studies can elucidate the specific molecular interactions that stabilize the ligand-receptor complex, including:

Hydrogen Bonds: Identifying key hydrogen bond donors and acceptors on both the ligand and the receptor. The carbonyl oxygens at C-3, C-20, and within the C-17 acetate group of this compound are likely key hydrogen bond acceptors.

Hydrophobic Interactions: Mapping the hydrophobic contacts between the steroid's hydrocarbon skeleton and nonpolar amino acid residues in the receptor's binding pocket. The 2-alpha methyl group would contribute to these interactions.

Steric Complementarity: Assessing how well the shape of the ligand fits into the binding pocket. This can explain why the 2-alpha methyl group might be favorable for binding to one receptor but unfavorable for another.

For instance, megestrol acetate is known to inhibit the binding of dihydrotestosterone (B1667394) (DHT) to the androgen receptor. nih.gov Docking simulations could model this competitive interaction, revealing how megestrol acetate occupies the AR's LBD and which residues it interacts with compared to the native ligand. Such analyses provide a structural basis for the compound's observed pharmacological effects, including its anti-androgenic properties. nih.gov

Table 1: Predicted Interaction Profile of this compound with Steroid Receptors

| Receptor | Interaction Type | Key Interactions | Potential Role of 2α-Methyl |

|---|---|---|---|

| Progesterone Receptor (PR) | Agonist | Primary target. Binding mimics progesterone, leading to altered gene expression. cancer.gov | May enhance binding affinity through increased hydrophobic interactions and/or by sterically hindering metabolic inactivation near the A-ring. |

| Androgen Receptor (AR) | Weak Partial Agonist / Antagonist | Binds with low affinity. wikipedia.org Competitively inhibits binding of potent androgens like DHT, leading to anti-androgenic effects. nih.gov | May alter binding mode compared to megestrol acetate, potentially increasing or decreasing antagonistic effect depending on steric fit in the AR ligand-binding domain. |

| Glucocorticoid Receptor (GR) | Agonist | Binds with ~30% the affinity of dexamethasone (B1670325), contributing to some glucocorticoid-like effects. wikipedia.orghres.ca | Could modify affinity for the GR, potentially fine-tuning the balance between progestational and glucocorticoid activity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for (2alpha)-Methylated Steroid Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of (2alpha)-methylated steroid derivatives, a QSAR model could be developed to predict their binding affinity for a specific steroid receptor.

The process involves several steps:

Data Collection: A dataset of (2alpha)-methylated steroids with experimentally measured binding affinities for a target receptor is required. acs.org

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include constitutional, topological, geometric, and electronic parameters that quantify various aspects of the molecule's structure. scielo.brdovepress.com

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the observed biological activity. nih.govscielo.br

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to a chance correlation. scielo.br

Previous QSAR studies on progestins have shown that activity is often related to lipophilic and steric effects. nih.gov For example, a QSAR analysis of progesterone derivatives found that descriptors related to molecular shape and lipophilicity were crucial for predicting receptor binding affinity. acs.orgnih.gov A QSAR model for (2alpha)-methylated steroids would likely identify descriptors related to the size and electronic properties of substituents on the steroid core as being significant. Such a model could be used to predict the activity of novel, unsynthesized derivatives and guide the design of more potent and selective compounds. scielo.br

Advanced Analytical Methodologies for Research and Impurity Profiling

Development of High-Performance Liquid Chromatography (HPLC) Methods for Isomer Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and the separation of isomers of (2alpha)-Methyl megestrol (B1676162) acetate (B1210297). The primary challenge lies in resolving the (2alpha)-methyl isomer from its parent compound, megestrol acetate, and other potential stereoisomers like (2beta)-Methyl megestrol acetate.

Method development focuses on optimizing stationary and mobile phases to achieve adequate resolution. Reversed-phase HPLC is commonly employed for the analysis of steroid compounds. A typical method for analyzing megestrol acetate and its impurities involves a C18 column, which provides the necessary hydrophobicity to retain the steroid molecules. rjptonline.org The mobile phase is often a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. rjptonline.orgresearchgate.net Isocratic elution, where the mobile phase composition remains constant, can be effective, though gradient elution may be required for complex mixtures containing multiple impurities with varying polarities. rjptonline.org

For the specific challenge of isomer separation, chiral chromatography may be necessary. Chiral stationary phases (CSPs) are designed to interact differently with enantiomers or diastereomers. For instance, a chiral column with a selector like tris(4-methylbenzoate) on a polysaccharide backbone has been used successfully for resolving stereoisomers of similar compounds under reversed-phase conditions. researchgate.net

Validation of the developed HPLC method is performed according to International Council for Harmonisation (ICH) guidelines. This ensures the method is specific, linear, accurate, precise, and robust. researchgate.net Key validation parameters for a purity assessment method would include the limit of detection (LOD) and limit of quantification (LOQ) for (2alpha)-Methyl megestrol acetate.

Table 1: Example HPLC Method Parameters for Steroid Impurity Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Stationary Phase | Primesil C18 (150mm x 4.6 mm, 5µm) | Provides hydrophobic interaction for separation. rjptonline.org |

| Mobile Phase | Acetonitrile:Water (65:35 v/v) | Elutes the compounds from the column. rjptonline.org |

| Elution Mode | Isocratic | Ensures consistent elution conditions. rjptonline.org |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. researchgate.net |

| Column Temperature | 40 °C | Maintains consistent retention times. researchgate.net |

| Detection | UV/Photodiode Array (PDA) at 280 nm | Quantifies the analyte based on UV absorbance. rjptonline.org |

| Linearity Range | 0.03-15 µg/mL | Defines the concentration range for accurate measurement. rjptonline.org |

| Recovery | >90% | Confirms the accuracy of the sample extraction procedure. rjptonline.org |

Application of High-Resolution Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Metabolite Identification in Research Samples

While HPLC is excellent for separation and quantification, it does not provide definitive structural information. For this, coupling chromatography with High-Resolution Mass Spectrometry (HRMS) and utilizing Nuclear Magnetic Resonance (NMR) spectroscopy is essential.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. For this compound (C₂₅H₃₄O₄), the expected exact mass is 398.2457. lgcstandards.com HRMS can confirm this with a high degree of confidence (typically within 5 ppm), distinguishing it from other compounds with the same nominal mass but different elemental compositions. In research samples, LC-HRMS is used to screen for the compound and its potential metabolites, which would be identified by their characteristic mass shifts corresponding to metabolic reactions (e.g., hydroxylation, demethylation). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation, particularly for determining stereochemistry. The key to confirming the identity of this compound lies in identifying the signals corresponding to the methyl group at the C2 position and determining its axial (alpha) orientation. nih.gov Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can establish through-space correlations between the protons of the C2-methyl group and other protons in the steroid nucleus, confirming its spatial arrangement. The chemical shifts and coupling constants of the protons on the A-ring of the steroid would also differ significantly from those of megestrol acetate or the (2beta) isomer. nih.govnih.gov

Table 2: Spectroscopic Data for Structural Confirmation of this compound

| Technique | Parameter | Value/Observation | Significance |

|---|---|---|---|

| HRMS | Molecular Formula | C₂₅H₃₄O₄ | Confirms the elemental composition. lgcstandards.com |

| Exact Mass | 398.2457 | Provides high-confidence identification. lgcstandards.com | |

| ¹H NMR | C2-Methyl Signal | Specific chemical shift and multiplicity | Confirms the presence and environment of the methyl group. |

| ¹³C NMR | Carbon Chemical Shifts | Unique shifts for C1, C2, C3, C10 | Differentiates from other isomers. |

| 2D NMR (NOESY) | Spatial Correlations | Correlation between C2-methyl protons and axial protons on the A-ring | Confirms the alpha stereochemistry of the methyl group. |

Utilization of Molecularly Imprinted Polymers (MIPs) for Selective Extraction and Preconcentration in Complex Research Matrices

Analyzing this compound in complex biological or environmental matrices requires highly selective sample preparation techniques to remove interfering substances. Molecularly Imprinted Polymers (MIPs) offer a solution by creating custom-made recognition sites for a specific target molecule. nih.govnih.gov

A MIP for this compound would be synthesized using the compound itself as a template molecule. The template is mixed with a functional monomer (e.g., methacrylic acid), a cross-linking monomer (e.g., ethylene (B1197577) glycol dimethacrylate), and an initiator in a porogenic solvent. analchemres.organalchemres.org Polymerization creates a rigid, three-dimensional polymer network with cavities that are complementary in size, shape, and functionality to the template molecule. nih.govcaldic.com After polymerization, the template is washed out, leaving behind specific binding sites.

These MIPs can be used as a sorbent in solid-phase extraction (SPE) cartridges. nih.gov When a research sample (e.g., plasma, urine, or cell culture media) is passed through the MIP-SPE cartridge, the this compound is selectively retained, while other matrix components are washed away. The purified compound is then eluted with a stronger solvent and analyzed by HPLC or LC-MS. This approach significantly improves the sensitivity and reliability of the analysis by preconcentrating the analyte and reducing matrix effects. analchemres.organalchemres.org

Table 3: Typical Parameters for MIP Development for Steroid Extraction

| Component/Parameter | Example | Function |

|---|---|---|

| Template | This compound | The molecule to be selectively recognized. caldic.com |

| Functional Monomer | Methacrylic Acid (MAA) | Forms functional interactions with the template. analchemres.organalchemres.org |

| Cross-linker | Ethylene Glycol Dimethacrylate (EGDMA) | Creates the rigid polymer structure. analchemres.organalchemres.org |

| Initiator | 2,2'-Azobisisobutyronitrile (AIBN) | Starts the polymerization reaction. analchemres.org |

| Porogen | Chloroform or Acetonitrile | Solvent in which the synthesis occurs. analchemres.org |

| Application | Solid-Phase Extraction (SPE) | Selective preconcentration and clean-up of samples. nih.gov |

| Performance Metric | Recovery | ~97% (based on megestrol MIPs). analchemres.organalchemres.org |

| Performance Metric | Adsorption Capacity | ~6.8 mg/g (based on megestrol MIPs). analchemres.organalchemres.org |

Bioanalytical Methodologies for Metabolic Profiling and Metabolite Identification in Preclinical In Vitro and In Vivo Studies

Understanding the metabolic fate of this compound is crucial in preclinical research. Bioanalytical methods are developed to identify and quantify the compound and its metabolites in biological systems.

In Vitro Studies: Preclinical metabolic profiling often begins with in vitro models, such as liver microsome or hepatocyte incubations. nih.govnih.govresearchgate.net These systems contain the primary drug-metabolizing enzymes (e.g., Cytochrome P450s). This compound would be incubated with these preparations, and samples would be taken over time. The introduction of a methyl group at the 2α-position is expected to influence its metabolic stability compared to the parent compound, megestrol acetate. nih.govnih.gov

In Vivo Studies: Following in vitro work, preclinical in vivo studies in animal models (e.g., rats or rabbits) are conducted. These studies provide a more complete picture of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for these studies. researchgate.netresearchgate.net It offers exceptional sensitivity and selectivity for detecting low concentrations of the parent drug and its metabolites in complex biological matrices like plasma and urine. The method involves separating the compounds by HPLC and detecting them with a mass spectrometer operating in a mode like Selected Reaction Monitoring (SRM). In SRM, the instrument is set to detect a specific precursor ion (the parent molecule) and a specific product ion (a fragment generated in the mass spectrometer), providing a highly specific signal for quantification. researchgate.net Common metabolic pathways for steroids include Phase I reactions like hydroxylation and oxidation, and Phase II reactions involving conjugation with glucuronic acid or sulfate. researchgate.net LC-MS/MS can identify these metabolites based on their characteristic mass shifts from the parent compound.

Table 4: Framework for Preclinical Metabolic Profiling of this compound

| Study Type | System Used | Key Information Gained | Primary Analytical Technique |

|---|---|---|---|

| In Vitro | Rat/Rabbit Liver Microsomes or Hepatocytes | Rate of metabolism, primary metabolic pathways (e.g., hydroxylation), enzyme kinetics. nih.govnih.govresearchgate.net | LC-MS/MS |

| In Vivo | Rodent Models (e.g., Rat) | Bioavailability, plasma concentration-time profile, major metabolites in circulation and excreta. researchgate.net | LC-MS/MS |

Future Research Perspectives in Steroid Chemical Biology and Pharmacology

Designing Novel (2alpha)-Methylated Steroid Derivatives with Enhanced Receptor Selectivity and Potency

The introduction of a methyl group at the 2-alpha position of the steroid nucleus can significantly alter the molecule's interaction with its target receptors. While (2alpha)-Methyl megestrol (B1676162) acetate (B1210297) is identified as a related impurity of megestrol acetate, dedicated studies on its receptor binding affinity and selectivity are not extensively available in current literature. scbt.comcolab.wslgcstandards.com Future research should systematically explore the impact of this structural modification.

Megestrol acetate is known to interact with several nuclear receptors, primarily the progesterone (B1679170) receptor (PR) and the glucocorticoid receptor (GR), and to a lesser extent, the androgen receptor (AR). wikipedia.orgnih.govnih.gov A critical area of investigation would be to determine how the 2-alpha-methylation affects the binding affinity and selectivity of megestrol acetate for these receptors. It is conceivable that the added methyl group could either enhance or diminish its affinity for its primary targets or alter its promiscuity towards other steroid receptors.

Table 1: Receptor Binding Affinity of Megestrol Acetate (Parent Compound)

| Receptor | Relative Binding Affinity | Notes |

| Progesterone Receptor (PR) | High | Primary target, responsible for its progestogenic effects. nih.gov |

| Glucocorticoid Receptor (GR) | Significant | Contributes to some of its metabolic and side-effect profile. nih.gov |

| Androgen Receptor (AR) | Low | Generally considered to have weak androgenic or anti-androgenic activity. wikipedia.org |

Future studies should aim to populate a similar table for (2alpha)-methyl megestrol acetate, providing a direct comparison and elucidating the structure-activity relationship conferred by the 2-alpha-methylation. The design of novel derivatives could then be guided by these findings, with the goal of engineering compounds with a more desirable balance of activities, such as enhanced progestogenic potency with minimized glucocorticoid effects.

Exploring Unconventional Ligand-Receptor Interactions and Allosteric Modulation Mechanisms

Beyond simple receptor occupancy, the interaction of a steroid with its receptor can be complex, involving allosteric modulation. Allosteric modulators bind to a site on the receptor distinct from the primary ligand-binding site, altering the receptor's conformation and, consequently, its response to the endogenous ligand. While the allosteric modulation by various steroids on receptors like the nicotinic acetylcholine (B1216132) receptor has been noted, specific investigations into whether this compound can act as an allosteric modulator on steroid receptors or other receptors are lacking. researchgate.net

Future research should investigate the potential for this compound to induce unique conformational changes in the PR, GR, or AR that differ from those induced by megestrol acetate. Such studies could reveal novel mechanisms of action, including the potential for biased agonism, where the ligand preferentially activates certain downstream signaling pathways over others. This could have significant implications for designing drugs with more specific cellular effects.

Development of Advanced In Vitro Organoid and 3D Culture Models for Mechanistic Elucidation of Steroid Action

Traditional 2D cell culture models often fail to recapitulate the complex three-dimensional environment of tissues, limiting their predictive value. Organoid and 3D culture systems have emerged as powerful tools that more accurately mimic the in vivo architecture and functionality of organs. nih.gov The application of these advanced models to study the effects of this compound is a promising avenue for future research.

Patient-derived organoids, for instance, from endometrial or breast tissue, could be used to assess the compound's impact on cell proliferation, differentiation, and gene expression in a more physiologically relevant context. nih.gov These models would be particularly valuable for dissecting the specific effects of this compound on different cell types within a heterogeneous tissue and for comparing its activity directly with that of megestrol acetate.

Table 2: Potential Applications of Organoid Models in this compound Research

| Organoid Model | Research Question | Potential Insights |

| Endometrial Organoids | How does this compound affect endometrial tissue? | Elucidation of its progestogenic and anti-estrogenic effects on endometrial cell growth and function. |

| Breast Cancer Organoids | What is the anti-neoplastic potential of this compound? | Assessment of its efficacy in inhibiting the growth of hormone-sensitive breast cancers. |

| Liver Organoids | What are the metabolic effects of this compound? | Investigation of its potential for drug-induced liver injury and its impact on hepatic metabolism. |

Integration of Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding of Cellular Responses to this compound

To gain a holistic understanding of the cellular responses to this compound, the integration of multi-omics data is essential. While such comprehensive studies have not yet been reported for this specific compound, they represent a critical next step. Techniques such as transcriptomics (RNA-seq), proteomics, and metabolomics can provide an unbiased and global view of the changes induced by the compound.

Future studies should employ these omics approaches to compare the cellular fingerprints of this compound and megestrol acetate. This would allow for the identification of unique signaling pathways and cellular processes modulated by the 2-alpha-methylated derivative. For example, transcriptomic analysis could reveal novel target genes, while metabolomic profiling could uncover unexpected effects on cellular metabolism.

Investigating the Role of Protein Methylation and Other Post-Translational Modifications on Steroid Receptor Function in the presence of this compound

The function of steroid receptors is intricately regulated by a variety of post-translational modifications (PTMs), including phosphorylation, acetylation, ubiquitylation, and methylation. nih.gov These modifications can influence receptor stability, ligand binding, DNA binding, and interaction with co-regulator proteins. How the binding of a specific ligand like this compound might influence the PTM landscape of its target receptors is a key unanswered question.

Future research should focus on whether treatment with this compound leads to a distinct pattern of PTMs on the PR, GR, and AR compared to the parent compound, megestrol acetate. For instance, investigating changes in the methylation status of the receptor or its associated co-activators and co-repressors could provide critical insights into its specific mechanism of action. Understanding this interplay could pave the way for therapeutic strategies that target both the steroid receptor and its modifying enzymes.

Q & A

Q. What experimental designs are optimal for isolating megestrol acetate's anabolic vs. anti-catabolic effects?

- Methodological Answer : Crossover trials with dual-energy X-ray absorptiometry (DEXA) for body composition analysis, as used in HIV studies , can differentiate lean mass vs. fat accumulation. Preclinical models (e.g., murine cachexia) with isotope-labeled nutrient tracers further clarify metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.